Cas no 2305079-36-9 (3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate)
![3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate structure](https://ja.kuujia.com/scimg/cas/2305079-36-9x500.png)
3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate 化学的及び物理的性質
名前と識別子
-
- 3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate
- SB35671
- 3-Boc-3,9-diazabicyclo[4.2.1]nonane tosylate
- tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate 4-methylbenzenesulfonate
- 3-Boc-3,9-diaza-bicyclo4.2.1none tosylate
- para-toluene sulfonate; tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
- G64355
- 2305079-36-9
- 3-Boc-3,9-diaza-bicyclo[4.2.1]nonanetosylate
- CS-0342749
- tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate;4-methylbenzenesulfonic acid
-
- MDL: MFCD31693681
- インチ: 1S/C12H22N2O2.C7H8O3S/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,13H,4-8H2,1-3H3;2-5H,1H3,(H,8,9,10)
- InChIKey: NELKPJQSKRXRPK-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)O.O(C(C)(C)C)C(N1CCC2CCC(C1)N2)=O
計算された属性
- 精确分子量: 398.18754324g/mol
- 同位素质量: 398.18754324g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 479
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104
3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413419-500mg |
3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate |
2305079-36-9 | 98% | 500mg |
¥3949 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413419-100mg |
3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate |
2305079-36-9 | 98% | 100mg |
¥1983 | 2023-04-14 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0716T-500mg |
3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate |
2305079-36-9 | 97% | 500mg |
2959.67CNY | 2021-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413419-50mg |
3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate |
2305079-36-9 | 98% | 50mg |
¥1544 | 2023-04-14 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0716T-1g |
3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate |
2305079-36-9 | 97% | 1g |
¥5228.88 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0716T-1g |
3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate |
2305079-36-9 | 97% | 1g |
5071.29CNY | 2021-07-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0716T-50mg |
3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate |
2305079-36-9 | 97% | 50mg |
1161.82CNY | 2021-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413419-250mg |
3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate |
2305079-36-9 | 98% | 250mg |
¥2741 | 2023-04-14 | |
eNovation Chemicals LLC | D970988-50mg |
3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate |
2305079-36-9 | 95% | 50mg |
$170 | 2024-07-28 | |
Ambeed | A1231496-1g |
tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate 4-methylbenzenesulfonate |
2305079-36-9 | 98% | 1g |
$701.0 | 2024-07-28 |
3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate 関連文献
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylateに関する追加情報
Introduction to 3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate and CAS No 2305079-36-9
The compound 3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate, identified by the chemical identifier CAS No 2305079-36-9, represents a significant advancement in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to a class of heterocyclic scaffolds that have garnered considerable attention due to their unique structural properties and potential applications in drug development. The presence of both a Boc (tert-butoxycarbonyl) protecting group and a tosylate (p-toluenesulfonate) moiety makes this molecule a versatile intermediate in synthetic chemistry, particularly in the construction of complex molecular architectures.
In recent years, the exploration of bicyclic systems has been a focal point in medicinal chemistry, driven by their prevalence in biologically active natural products and their ability to mimic key structural motifs found in pharmacologically relevant compounds. The specific scaffold of 3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate offers a rigid three-membered nitrogen-containing ring embedded within a larger bicyclic framework, which can serve as a privileged structure for designing novel therapeutic agents. This configuration not only enhances the compound's binding affinity but also contributes to its stability and metabolic profile, making it an attractive candidate for further investigation.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. The Boc group provides an orthogonal protecting group that can be selectively removed under mild acidic conditions, allowing for controlled access to the underlying amine functionality. This feature is particularly valuable in multi-step synthetic routes where sequential functionalization is required. Additionally, the tosylate ester serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of diverse substituents at strategic positions within the molecule.
Recent studies have highlighted the potential of 3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate in the development of small-molecule inhibitors targeting various biological pathways. For instance, researchers have demonstrated its applicability in generating derivatives with inhibitory activity against enzymes involved in cancer metabolism and inflammation. The rigid bicyclic core provides a scaffold that can be fine-tuned through structural modifications to optimize binding interactions with biological targets, while the protecting groups allow for modular synthesis without compromising reactivity.
The compound's structural features also make it a promising candidate for exploring novel pharmacological mechanisms. The presence of nitrogen atoms within the bicyclic system suggests potential interactions with biological receptors or enzymes through hydrogen bonding and other non-covalent forces. This versatility has prompted investigations into its role as a precursor for molecules with potential applications in central nervous system disorders, where precise molecular recognition is critical for therapeutic efficacy.
From a synthetic chemistry perspective, 3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate exemplifies the importance of heterocyclic compounds in modern drug discovery. Its unique structural motif combined with functionalizable handles offers chemists a rich palette for designing molecules with tailored properties. The increasing availability of such intermediates reflects the growing emphasis on fragment-based drug design and library screening approaches, which rely on high-quality building blocks to accelerate the discovery process.
The practical implications of this compound extend beyond academic research, finding relevance in industrial settings where efficiency and scalability are paramount. The ability to derivatize 3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate into structurally diverse libraries has been leveraged by pharmaceutical companies seeking novel lead compounds for preclinical development. Its role as a cornerstone intermediate underscores its value not only as a chemical entity but also as an enabler of innovation in drug discovery pipelines.
In conclusion, 3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate (CAS No 2305079-36-9) represents a significant contribution to the field of medicinal chemistry and organic synthesis. Its unique structural features and functional versatility make it an invaluable tool for researchers seeking to develop novel therapeutic agents targeting diverse diseases. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in shaping the future of drug discovery and development.
2305079-36-9 (3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate) Related Products
- 1903169-37-8(2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide)
- 1331269-74-9(2-(4-chlorophenyl)-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}ethan-1-one)
- 1803604-64-9(propan-2-yl 4-hydroxy-2,2-dimethylbutanoate)
- 1426928-20-2(56QS71Swuj)
- 1542616-96-5(ethyl 3-(2-amino-5-chlorophenyl)sulfanylpropanoate)
- 898760-55-9([4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)
- 2228613-77-0(3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)
- 1211597-13-5(5-Amino-4-bromo-2-fluorophenol)
- 2227752-43-2(methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate)
- 2138366-58-0(2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid)
